3-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid
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Overview
Description
3-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid is a chlorinated derivative of phenylpropanoic acid This compound is characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring, along with a methyl group on the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,5-dichloro-4-hydroxybenzoic acid with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the hydroxyl group.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or hydroxyl-modified derivatives.
Scientific Research Applications
3-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects against certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid: A similar compound with a shorter carbon chain.
3-(3,5-Dichloro-4-hydroxyphenyl)acrylic acid: Contains an acrylic acid moiety instead of a butanoic acid chain.
3,5-Dichloro-4-hydroxybenzoic acid: Lacks the butanoic acid chain and has a simpler structure.
Uniqueness
3-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, including the presence of both chlorine atoms and a hydroxyl group on the phenyl ring, as well as the methyl group on the butanoic acid chain
Properties
Molecular Formula |
C11H12Cl2O3 |
---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
3-(3,5-dichloro-4-hydroxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12Cl2O3/c1-11(2,5-9(14)15)6-3-7(12)10(16)8(13)4-6/h3-4,16H,5H2,1-2H3,(H,14,15) |
InChI Key |
XNTWMOGQXPIFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
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